molecular formula C5H11N3O B106666 Morpholine-4-carboximidamide CAS No. 17238-66-3

Morpholine-4-carboximidamide

Cat. No.: B106666
CAS No.: 17238-66-3
M. Wt: 129.16 g/mol
InChI Key: WCUWHUUPGXCMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

morpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUWHUUPGXCMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17238-55-0 (sulfate[2:1])
Record name Morpholinoamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30169270
Record name Morpholinoamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17238-66-3
Record name Morpholinoamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholinoamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine-4-carboximidamide
Reactant of Route 2
Reactant of Route 2
Morpholine-4-carboximidamide
Reactant of Route 3
Reactant of Route 3
Morpholine-4-carboximidamide
Reactant of Route 4
Reactant of Route 4
Morpholine-4-carboximidamide
Reactant of Route 5
Morpholine-4-carboximidamide
Reactant of Route 6
Morpholine-4-carboximidamide
Customer
Q & A

Q1: What were the key findings regarding the effects of N-[amino(imino)methyl]morpholine-4-carboximidamide on oxidative stress markers in the brain?

A1: The research paper "Синтез и влияние бигуанидиновых производных на параметры биохемилюминесценции и уровень восстановленного глутатиона в мозге и сыворотке крови крыс при ишемии-реперфузии головного мозга" [] investigated the effects of N-[amino(imino)methyl]this compound on oxidative stress markers in a rat model of cerebral ischemia-reperfusion. The study found that the administration of this compound led to a significant decrease in biochemiluminescence parameters, including lightsum and maximum flash intensity, which are indicative of free radical processes. Furthermore, the compound also increased the levels of reduced glutathione in the brain, suggesting an enhancement of antioxidant defenses. These findings suggest that N-[amino(imino)methyl]this compound might exert neuroprotective effects by mitigating oxidative stress in the brain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.